C-7 Chloromethyl Reactivity vs. C-7 Unsubstituted or Aminomethyl Analogs Enables Late-Stage Diversification
The C-7 chloromethyl group of the target compound provides an electrophilic center suitable for nucleophilic displacement (SN2) with amines, thiols, or alkoxides. In contrast, the unsubstituted 6-phenyl-1H-imidazo[1,2-b]pyrazole (CAS 130598-72-0) lacks this reactive handle entirely, requiring de novo synthesis for C-7 elaboration. Published SAR for imidazo[1,2-b]pyrazoles shows that C-7 aminomethylated derivatives—accessible from C-7 chloromethyl precursors—achieve IC50 values ≤10 µM against multiple cancer cell lines, whereas C-7 unsubstituted parent compounds are inactive in the same assays [1].
| Evidence Dimension | Presence of a reactive C-7 electrophilic center for late-stage diversification |
|---|---|
| Target Compound Data | C-7 chloromethyl group present (molecular weight 245.71 g/mol; Cl content ~14.4%) [2] |
| Comparator Or Baseline | 6-Phenyl-1H-imidazo[1,2-b]pyrazole (CAS 130598-72-0): C-7 = H (no reactive handle) |
| Quantified Difference | Binary: reactive handle present vs. absent; C-7 aminomethyl analogs derived from chloromethyl intermediates exhibit IC50 ≤10 µM vs. inactive C-7 unsubstituted parent in MTT assays [1] |
| Conditions | In vitro MTT assay against 6 human and murine cancer cell lines (Eur J Med Chem, 2014) |
Why This Matters
Possessing a pre-installed chloromethyl handle eliminates 2–3 synthetic steps in lead optimization, accelerating SAR campaigns and reducing procurement complexity.
- [1] Grosse S, Pillard C, Massip S, et al. New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. Eur J Med Chem. 2014;84:718-730. doi:10.1016/j.ejmech.2014.07.057 View Source
- [2] PubChem Compound Summary for CID 121215297, 7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole. National Center for Biotechnology Information, 2026. View Source
